Imhbp

ACAT inhibition Atherosclerosis Lipid metabolism

Researchers requiring potent ACAT inhibition often face potency gaps with common tools like CI-976. Imhbp (CAS 103847-83-2) solves this as a dual-function pyrazolone derivative. • ACAT Inhibition: Demonstrates an IC50 of 4.8 nM, offering ~15-fold higher potency than CI-976 for sensitive cellular assays. • Coordination Chemistry: Functions as a neutral bidentate ligand for Co(II), Ni(II), and Cu(II) complexation, enabling metallodrug discovery. Supplied exclusively for R&D with reliable global logistics.

Molecular Formula C17H13N3O3
Molecular Weight 307.3 g/mol
CAS No. 103847-83-2
Cat. No. B022092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImhbp
CAS103847-83-2
SynonymsN(1)-isonicotinoyl-3-methyl-4-(4-hydroxybenzilidene)-2-pyrazolin-5-one
Molecular FormulaC17H13N3O3
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C(=O)C2=CC=NC=C2)C=C3C=CC(=O)C=C3
InChIInChI=1S/C17H13N3O3/c1-11-15(10-12-2-4-14(21)5-3-12)17(23)20(19-11)16(22)13-6-8-18-9-7-13/h2-10,21H,1H3/b15-10+
InChIKeyCNDMQQHLPNOISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imhbp: ACAT Inhibitor and Bidentate Ligand Overview


Imhbp (CAS 103847-83-2) is a small-molecule pyrazolone derivative with molecular formula C17H13N3O3 and molecular weight 307.3 g/mol . This compound functions as both a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor [1] and a neutral bidentate ligand capable of forming coordination complexes with transition metals [2]. Its IUPAC name is (4E)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-(pyridine-4-carbonyl)pyrazol-3-one . Imhbp is cataloged in authoritative databases including ChemSpider (ID 4589113) and ChEMBL (CHEMBL284952) [1][3]. Available from select chemical suppliers, it is intended exclusively for research use and not for human or veterinary applications .

ACAT pathway inhibition study fit
Neutral bidentate ligand for metal coordination
Dual-function tool for bioinorganic and lipid research

Why Imhbp Cannot Be Substituted by Generic Alternatives


Imhbp occupies a unique molecular space defined by two structurally orthogonal functional domains that preclude simple substitution by in-class analogs. As an ACAT inhibitor, its pyrazolone core with 4-hydroxybenzylidene substitution confers potency (IC50 = 4.8 nM) that falls within the top decile of known ACAT inhibitors [1]. However, substitution with alternative ACAT inhibitors such as CI-976 (IC50 = 73 nM), RP-64477 (IC50 = 113-503 nM), or RP-70676 (IC50 = 25-44 nM) is not functionally equivalent due to substantial differences in potency, selectivity, and target engagement profiles . Critically, the compound's distinct coordination chemistry—acting as a neutral bidentate ligand via the amide and carbonyl oxygen atoms at position-5 [2]—provides a secondary functional axis absent in structurally similar ACAT inhibitors such as CI-976 (a fatty acid anilide lacking metal-coordinating capacity) . This dual functionality renders Imhbp irreplaceable for research programs requiring either high-potency ACAT inhibition or pyrazolone-based metal complexation.

Standard ACAT inhibitors (e.g., CI-976) lack metal-coordinating capacity, limiting direct replacement in dual-function studies.

Potency and target engagement profiles differ; functional equivalence may not transfer across ACAT inhibitor classes.

Pyrazolone-based bidentate ligand functionality is absent in fatty acid anilide or non-pyrazolone structural analogs.

Quantitative Differentiation vs. ACAT Inhibitors


Potency Comparison: Imhbp vs. CI-976

Imhbp demonstrates ACAT inhibitory potency approximately 15-fold higher than CI-976 (PD 128042), a widely used reference ACAT inhibitor. In rat hepatic microsome assays, Imhbp exhibits an IC50 of 4.8 nM [1], whereas CI-976 shows an IC50 of 73 nM (0.073 μM) under comparable in vitro ACAT inhibition conditions . This potency differential is substantial and may translate to lower effective concentrations in cellular and in vivo experimental systems.

ACAT Inhibition Potency
Cross-study comparable
IC50 4.8 nM vs 73 nM (≈15-fold)
Supports low-concentration ACAT assay design
Rat microsome assay context; verify in target species.
ACAT inhibition Atherosclerosis Lipid metabolism

Potency Comparison: Imhbp vs. RP-70676

In rat ACAT inhibition assays, Imhbp (IC50 = 4.8 nM) [1] is approximately 5.2-fold more potent than RP-70676, which exhibits an IC50 of 25 nM in the same species . This potency advantage is maintained when comparing across species, as RP-70676 demonstrates species-dependent activity (44 nM in rabbit ACAT), while Imhbp's 4.8 nM potency in rat suggests a more consistent high-affinity target engagement profile.

ACAT Inhibition Potency
Cross-study comparable
IC50 4.8 nM vs 25 nM (≈5.2-fold)
Supports compound concentration optimization in cell assays
Species-specific potency may vary.
ACAT inhibition Cardiovascular Cholesterol metabolism

Cross-Species Potency vs. RP-64477

While direct head-to-head comparison data in identical human cell systems are not available, cross-study comparison indicates that Imhbp's potency (IC50 = 4.8 nM in rat ACAT assays) [1] substantially exceeds RP-64477's activity in human cellular assays. RP-64477 exhibits IC50 values of 113 nM (CaCo-2 intestinal cells), 503 nM (HepG2 hepatic cells), and 180 nM (THP-1 monocytic cells) . Assuming reasonable cross-species target conservation, Imhbp's approximately 23-fold to 105-fold higher potency in rat ACAT assays suggests it may offer superior potency in human ACAT inhibition applications, though direct confirmation in human ACAT assays is currently lacking in publicly accessible data.

ACAT Inhibition Context
Class-level inference
IC50 4.8 nM (rat) vs 113–503 nM (human cell assays)
Potency differential suggests further human ACAT evaluation
Cross-species comparison; direct human data not available.
ACAT inhibition Cell-based assays Drug discovery

Metal Coordination as a Bidentate Ligand

Imhbp functions as a neutral bidentate ligand, coordinating through the oxygen atoms of the amide group and the carbonyl at position-5 of the pyrazolone ring [1]. This coordination chemistry has been experimentally validated with Co(II), Ni(II), and Cu(II) complexes, demonstrating that Imhbp forms stable chelates with transition metals [1]. In antimicrobial assays against E. coli, S. aureus, S. typhi, and B. subtilis, Cu(II)-Imhbp complexes exhibited superior activity compared to both the free ligand and Co(II)/Ni(II) complexes, with the Cu(II) complex demonstrating the highest zone of inhibition among tested metal chelates [1]. In contrast, comparator ACAT inhibitors such as CI-976 (a fatty acid anilide) and RP-70676 lack the structural features necessary for metal coordination, rendering them unsuitable for research applications requiring ligand functionality.

Coordination Chemistry
Reported characterization
Neutral bidentate ligand; forms Co(II), Ni(II), Cu(II) complexes
Enables metallodrug and bioinorganic research
Cu(II) complex exhibits higher zone of inhibition than free ligand in bacterial assays.
Coordination chemistry Metal complexes Antitumor research

Optimal Research and Procurement Scenarios


Cellular Lipid Metabolism Studies

For researchers investigating ACAT-mediated cholesterol esterification in cellular models, Imhbp offers approximately 15-fold higher potency than CI-976 [1] and approximately 5-fold higher potency than RP-70676 based on rat ACAT inhibition data. This potency advantage may be particularly valuable in primary cell cultures or sensitive cell lines where minimizing compound concentration reduces non-specific cytotoxicity or DMSO vehicle effects. While human ACAT-specific IC50 data are not publicly available, the substantial potency differential in rat ACAT assays suggests Imhbp warrants consideration for human cellular studies where low-nanomolar ACAT inhibition is required. Procurement should be prioritized for lipid metabolism research programs that have validated ACAT as a therapeutic target or pathway node.

Metallodrug Discovery and Bioinorganic Chemistry

Imhbp's capacity as a neutral bidentate ligand coordinating via amide and carbonyl oxygen atoms [1] enables research applications in metallodrug discovery and bioinorganic chemistry that are inaccessible to comparator ACAT inhibitors such as CI-976 or RP-70676. The documented formation of stable Co(II), Ni(II), and Cu(II) complexes [1], with the Cu(II) complex demonstrating enhanced antimicrobial activity against E. coli, S. aureus, S. typhi, and B. subtilis relative to the free ligand [1], supports Imhbp's utility in structure-activity relationship studies of metal-based therapeutics. Procurement is recommended for laboratories engaged in coordination chemistry, metallodrug screening, or research on metal-organic frameworks incorporating bioactive pyrazolone scaffolds.

ACAT Inhibitor Benchmarking and Selectivity Profiling

Given Imhbp's position within the ACAT inhibitor pharmacopeia and its cataloging in authoritative databases including ChEMBL (CHEMBL284952) [1] and MeSH (C081837) , this compound serves as a valuable reference standard for benchmarking novel ACAT inhibitors. Its IC50 of 4.8 nM in rat ACAT assays [1] places it among the more potent ACAT inhibitors characterized, making it a suitable positive control for high-throughput screening campaigns or selectivity profiling across ACAT1 and ACAT2 isoforms. Procurement of Imhbp for this purpose enables rigorous comparative evaluation of new chemical entities and supports the establishment of structure-activity relationships across pyrazolone-derived ACAT inhibitors.

Application
Selection Property
Validation Focus
Cellular Lipid Metabolism Studies
ACAT inhibition target engagement
Verify human ACAT potency and cellular cholesterol esterification endpoint
Metallodrug Discovery & Bioinorganic Chemistry
Bidentate ligand coordination capacity
Confirm complex stability and biological activity in target assays
ACAT Inhibitor Benchmarking
Reference standard for inhibitor comparison
Establish comparative potency and isoform selectivity profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


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